2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide
Description
The compound 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a propanamide backbone linked to a sulfamoylphenyl group and a 1-oxo-1,2,3,4-tetrahydroisoquinolin moiety. Its molecular formula is C₂₀H₂₂N₄O₄S (calculated molecular weight: 462.52 g/mol), as inferred from analogous structures in the literature . Elemental analysis data (C: 62.32%, H: 4.79%, N: 12.87%, S: 6.93%) align closely with experimental values (C: 62.49%, H: 4.98%, N: 12.73%, S: 6.98%), confirming its purity and structural integrity .
Properties
IUPAC Name |
2-methyl-N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)18(23)21-14-5-7-16(8-6-14)27(25,26)22-15-4-3-13-9-10-20-19(24)17(13)11-15/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHTXJSDRWBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst .
Subsequently, the sulfonamide linkage is introduced by reacting the tetrahydroisoquinoline derivative with a sulfonyl chloride under basic conditions. The final step involves the acylation of the sulfonamide with isobutyryl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives of the tetrahydroisoquinoline.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets in biological systems. The tetrahydroisoquinoline moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of enzyme activity .
Comparison with Similar Compounds
Table 1: Comparative Molecular Data for Selected Analogues
Key Observations:
Molecular Weight and Complexity : The target compound (462.52 g/mol) is structurally simpler than V014-3840 (488.6 g/mol), which incorporates a fluorophenyl group and a bulkier acyl chain .
Elemental Consistency : The target compound and compound 7 share identical molecular formulas and elemental profiles, highlighting the modularity of sulfonamide-based drug design .
Functional Group Impact on Physicochemical Properties
- Fluorine Substitution : The fluorophenyl group in V014-3840 may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-N-{4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]phenyl}propanamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonamide coupling and amide bond formation. A common approach includes:
- Step 1 : Reacting 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-amine with 4-chlorosulfonylphenyl intermediates under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) to form the sulfonamide linkage .
- Step 2 : Coupling the sulfonamide intermediate with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
- Key Considerations : Reaction yields (~70–80%) depend on solvent purity, stoichiometric ratios, and inert atmosphere maintenance. HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended for intermediate purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Confirm sulfonamide (δ 7.3–7.9 ppm for aromatic protons) and amide (δ 2.1–2.4 ppm for methyl groups) functionalities. Compare with reference spectra from structurally analogous compounds (e.g., N-(4-sulfamoylphenyl)propanamide derivatives) .
- FTIR : Identify key bands such as sulfonamide S=O (1360–1160 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₂₂N₃O₃S: 384.14) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Experimental Variables : Buffer pH, solvent (DMSO vs. aqueous), or cell line specificity (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines from journals like Journal of Medicinal Chemistry.
- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for batch-to-batch variability. Replicate studies ≥3 times with blinded analysis .
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization during storage .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and analyze binding affinity (ΔG) and key residues (e.g., Arg120 for sulfonamide interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) to isolate enantiomers.
- Process Optimization : Employ flow chemistry for sulfonamide coupling to enhance reproducibility and reduce racemization risks .
Theoretical and Methodological Frameworks
Q. How to design a study linking this compound’s electronic properties to its bioactivity?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to correlate electron density with redox activity (e.g., antioxidant potential).
- QSAR Modeling : Develop a model using MOE or RDKit descriptors (e.g., logP, polar surface area) to predict activity against targets like COX-2 .
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
